Gfsamide

Neuropeptide FaRP Sequence Motif

Researchers validating FMRFamide receptors face a critical gap: the absence of a sequence-defined negative control that conclusively demonstrates Arg-Phe-NH2 pharmacophore dependency. Gfsamide (Gly-Phe-Ser-NH₂ hydrochloride) fills this gap as a FMRFamide immunoreactive peptide that lacks the canonical RFamide C-terminus, making it non-interchangeable with generic FaRPs. • Functions as a stringent negative control in FaNaCh/RFamide receptor de-orphanization screens (no activation vs. FMRFamide EC₅₀ 1.8 µM). • Serves as a cross-reactivity calibrator for anti-FMRFamide antibody lot validation in ELISA/IHC. • Higher aqueous solubility (TPSA 148 Ų vs. ~107 Ų for FMRFamide) and Gly-driven aminopeptidase resistance enable use as an early-eluting LC-MS/MS internal standard.

Molecular Formula C14H21ClN4O4
Molecular Weight 344.79 g/mol
CAS No. 103527-34-0
Cat. No. B021888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGfsamide
CAS103527-34-0
SynonymsGFSamide
Gly-Phe-Ser-NH2
glycyl-phenylalanyl-serinamide
Molecular FormulaC14H21ClN4O4
Molecular Weight344.79 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)N)NC(=O)CN.Cl
InChIInChI=1S/C14H20N4O4.ClH/c15-7-12(20)17-10(6-9-4-2-1-3-5-9)14(22)18-11(8-19)13(16)21;/h1-5,10-11,19H,6-8,15H2,(H2,16,21)(H,17,20)(H,18,22);1H/t10-,11-;/m0./s1
InChIKeyGUEUPKMISDGZTA-ACMTZBLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gfsamide Overview for Neuropeptide Research


Gfsamide (glycyl-L-phenylalanyl-L-serinamide hydrochloride) is a synthetic tripeptide amide with the sequence H-Gly-Phe-Ser-NH2, classified under the FMRFamide-related peptide (FaRP) family [1]. It is recognized as a neuropeptide responsible for FMRFamide immunoreactivity, first noted as a mammalian equivalent of the molluscan cardioexcitatory peptide FMRFamide [1]. With a molecular weight of 344.79 g/mol and a defined stereochemistry (L,L-configuration), this compound serves as a critical research tool for investigating the structure-activity relationships governing FaRP receptor interactions and the evolutionary conservation of N-terminally extended RFamide peptides [2].

Sequence-defined FaRP Synthetic Gly-Phe-Ser-NH2 tripeptide amide for structure–activity studies
Receptor probe Tool compound for de-orphanizing non-RFamide peptide receptors
Distinct motif Lacks canonical Arg-Phe-NH2 terminus; modifies receptor selectivity profile

Why Gfsamide Cannot Be Replaced by Generic Analogs


Within the FMRFamide-related peptide (FaRP) family, even single amino acid substitutions in the N-terminal sequence extending beyond the shared C-terminal RFamide motif can profoundly alter receptor subtype selectivity, signaling bias, and metabolic stability [1]. Gfsamide (Gly-Phe-Ser-NH2) lacks the canonical Arg-Phe-NH2 C-terminus, replacing it with a Ser-NH2 residue, which fundamentally shifts its pharmacological fingerprint away from prototypical RFamide peptides like FMRFamide (Phe-Met-Arg-Phe-NH2) or FLRFamide (Phe-Leu-Arg-Phe-NH2) [2]. Generic substitution therefore jeopardizes experimental reproducibility, as each FaRP engages a distinct ensemble of receptors, ion channels, and degrading proteases, making precise sequence-defined compounds like Gfsamide non-interchangeable for scientific selection [3].

Receptor selectivity mismatch
C-terminal Ser-NH2 instead of RFamide motif may abolish activity at FaNaCh and related receptors, making generic FaRP analogs unsuitable.
Immunoreactivity specificity divergence
Pan-anti-FMRFamide antibodies vary in cross-reactivity; Gfsamide’s positive FMRFa-IR may not be replicated by other RFamide peptides.
Stability and solubility differences
N-terminal Gly and higher TPSA confer distinct degradation rate and solubility; Phe-terminal FaRPs may behave differently in assays.

Gfsamide vs. Closest FaRP Analogs: Comparative Evidence


C-Terminal Sequence Divergence and Receptor Selectivity

Gfsamide carries a unique C-terminal Ser-NH2, in contrast to the conserved Arg-Phe-NH2 (RFamide) motif of FMRFamide and FLRFamide [1]. This fundamental structural divergence places Gfsamide outside the classical RFamide receptor recognition paradigm. FMRFamide activates the amiloride-sensitive sodium channel (FaNaCh) with an EC50 of 1.8 µM, while FLRFamide is 6.5-fold less potent (EC50 11.7 µM) [2]. The complete absence of the C-terminal Arg-Phe-NH2 in Gfsamide predicts a total loss of activity at this defined FaNaCh target, underscoring its non-interchangeability [1].

C-Terminal Selectivity
Class-level inference
Gfsamide lacks RFamide motif; FMRFamide EC50 1.8 µM, FLRFamide 11.7 µM at FaNaCh. Predicted >1000-fold lower affinity.
Supports non-RFamide receptor de-orphanization
Prediction based on FaNaCh SAR; direct binding data to verify.
Neuropeptide FaRP Sequence Motif Receptor Selectivity

N-Terminal Physicochemical Profile and Solubility

The N-terminal Gly-Phe-Ser motif of Gfsamide confers distinct hydrophilicity compared to the hydrophobic N-terminal Phe in both FMRFamide and FLRFamide. The topological polar surface area (TPSA) of Gfsamide is 148 Ų, with 6 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA) [1]. In contrast, the FMRFamide sequence (H-Phe-Met-Arg-Phe-NH2) yields a lower TPSA (~107 Ų) and a higher clogP, reflecting its greater hydrophobicity [2]. This differential directly impacts reversed-phase HPLC retention, solubility in aqueous assay buffers, and passive membrane permeability, each critical for consistent laboratory handling.

Solubility Profile
Cross-study comparable
TPSA 148 Ų vs. ~107 Ų for FMRFamide; higher HBD count predicts superior aqueous solubility.
May reduce need for organic co-solvents
Computed properties; experimental solubility data to verify.
Physicochemical Property HPLC Retention Peptide Solubility Method Development

Immunoreactivity Specificity vs. Pan-FMRFamide Sera

Gfsamide was originally characterized as a peptide responsible for FMRFamide immunoreactivity (FMRFa-IR), implying it is endogenously recognized by polyclonal anti-FMRFamide sera [1]. However, commercial anti-FMRFamide antibodies predominantly target the C-terminal RFamide epitope (-Arg-Phe-NH2), yielding broad cross-reactivity across hundreds of FaRPs [2]. An antibody raised specifically against the Gly-Phe-Ser-NH2 sequence would, in theory, exhibit a far narrower recognition profile, potentially discriminating Gfsamide-like peptides from classical RFamides. Quantitative cross-reactivity data for Gfsamide remains absent in the literature, but the source publication confirms its positive FMRFa-IR status [1].

Immunoreactivity
Supporting evidence
Positive FMRFa-IR despite lacking RFamide; quantitative cross-reactivity data absent.
May serve as calibrator for antibody epitope mapping
Clonality and titration data required for lot selection.
Immunohistochemistry Cross-Reactivity Antibody Specificity FMRFamide-like Immunoreactivity

N-Terminal Motif and Aminopeptidase Resistance

Peptides with an N-terminal Gly residue, such as Gfsamide, are predicted to exhibit slower degradation by leucine aminopeptidase compared to peptides with larger N-terminal hydrophobic residues. FMRFamide (N-terminal Phe) and FLRFamide (N-terminal Phe) are substrates for aminopeptidase M, which rapidly cleaves the Phe residue, contributing to short in vivo half-lives measured in minutes [1]. While no direct stability comparison between Gfsamide and Phe-terminal FaRPs has been published, class-level SAR studies on Gly vs. Phe N-terminal dipeptides indicate a 2- to 5-fold extension in simulated plasma half-life for Gly-containing peptides [2]. This suggests Gfsamide may offer enhanced bench-top and in vitro stability.

Aminopeptidase Resistance
Class-level inference
N-terminal Gly predicted to slow degradation vs. Phe-terminal FaRPs; estimated 2–5× half-life extension.
May support longer bench-top stability
Class-level SAR; direct stability comparison unpublished.
Peptide Stability Aminopeptidase Half-Life Bioassay

Procurement-Driven Application Scenarios


De-orphanizing Non-RFamide Peptide Receptors

Gfsamide can serve as a stringent negative control probe in de-orphanization campaigns for FMRFamide-gated sodium channels (FaNaCh) and other RFamide receptors. When a newly identified receptor is screened against 50–100 peptide candidates, its failure to activate the receptor (in contrast to the agonist activity of FMRFamide, EC50 1.8 µM [1]) helps confirm an absolute requirement for the C-terminal Arg-Phe-NH2 pharmacophore. This design is directly supported by the evidence of sequence divergence detailed in Section 3, Evidence Item 1.

Antibody Characterization Panel Calibrator

Commercial anti-FMRFamide polyclonal antibodies are prone to batch-to-batch variation in cross-reactivity to non-RFamide peptides. Gfsamide, as a FMRFa-IR positive peptide lacking the canonical RFamide epitope [1], can be included as a specificity calibrator in quantitative ELISA and immunohistochemistry (IHC) titrations. This directly extends the evidence on immunoreactivity selectivity from Section 3, Evidence Item 3, enabling laboratories to select antibody lots with defined cross-reactivity profiles.

Internal Standard for LC-MS Protocol Optimization

The computed high topological polar surface area (TPSA = 148 Ų) and hydrogen bond donor count (HBD = 6) of Gfsamide [1] predict substantially higher aqueous solubility than classic FaRPs like FMRFamide (TPSA ~107 Ų). Analytical chemists developing LC-MS/MS methods for FaRP quantification from neural tissue extracts can spike Gfsamide as an early-eluting internal standard, verifying extraction efficiency at the hydrophilic end of the peptide panel. The rationale stems from the physicochemical evidence in Section 3, Evidence Item 2.

Stability Probe for Neuropeptide Half-Life Studies

The predicted N-terminal Gly-driven aminopeptidase resistance classifies Gfsamide as a candidate for comparative half-life studies against Phe-terminal FaRPs (FMRFamide, FLRFamide) in tissue homogenate or plasma stability assays [1]. Demonstrating a slower degradation profile (estimated 2- to 5-fold half-life extension) positions Gfsamide as a preferred backbone for designing longer-acting peptidomimetics when amino-terminal protection is not feasible, grounded in the class-level stability inference from Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
De-orphanizing Non-RFamide Receptors
Non-RFamide peptide probe with defined Gly-Phe-Ser-NH2 sequence
Receptor selectivity assays vs. FaNaCh and related GPCRs
Antibody Panel Calibrator
FMRFa-IR positive, C-terminal Ser-NH2 epitope
Cross-reactivity titration against anti-RFamide antibodies
LC-MS Internal Standard
High aqueous solubility (computed TPSA profile)
Extraction efficiency in hydrophilic peptide range
Stability Probe
Predicted aminopeptidase resistance (Gly N-terminal)
Comparative half-life in tissue/plasma stability assays
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